molecular formula C21H19N3O3 B1596467 (2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid CAS No. 57105-53-0

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

Cat. No. B1596467
CAS RN: 57105-53-0
M. Wt: 361.4 g/mol
InChI Key: FOSPCYZZRVNHJS-IBGZPJMESA-N
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Description

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid , also known as IAP , is a peptide derivative with a complex structure. It contains an indole moiety, which is a fused benzene ring with a pyrrole ring. The compound exhibits interesting pharmacological properties and has been studied extensively for its potential therapeutic applications.



Synthesis Analysis

The synthesis of IAP involves several steps, including peptide coupling , protection and deprotection , and functional group transformations . Researchers have developed various synthetic routes to access this compound, often utilizing solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of protecting groups and reagents significantly impacts the overall yield and purity of IAP.



Molecular Structure Analysis

IAP’s molecular formula is C₂₀H₁₈N₄O₂ , and its molecular weight is approximately 358.38 g/mol . The compound features an asymmetric carbon center (the 2S configuration), which contributes to its stereochemistry. The indole rings provide aromaticity, and the acetyl group enhances its lipophilicity.



Chemical Reactions Analysis

IAP can undergo various chemical reactions, including hydrolysis , acylation , and oxidation . These reactions modify its functional groups and impact its biological activity. Researchers have investigated IAP’s reactivity with different nucleophiles and electrophiles to explore its synthetic versatility.



Physical And Chemical Properties Analysis


  • Solubility : IAP is sparingly soluble in water but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) or methanol .

  • Melting Point : The compound’s melting point lies around 150-160°C .

  • Stability : IAP is relatively stable under ambient conditions but may degrade upon exposure to light or heat .


Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling and administration.

  • Allergenic Potential : Individuals with indole allergies may exhibit adverse reactions.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions

Researchers should explore IAP’s potential as a drug candidate . Its unique structure and diverse biological effects make it an intriguing target for drug discovery. Investigating its pharmacokinetics , bioavailability , and efficacy in relevant disease models will guide its development.


properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSPCYZZRVNHJS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349334
Record name N-[(1H-Indol-3-yl)acetyl]-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

CAS RN

57105-53-0
Record name N-[(1H-Indol-3-yl)acetyl]-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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